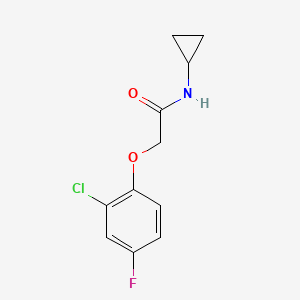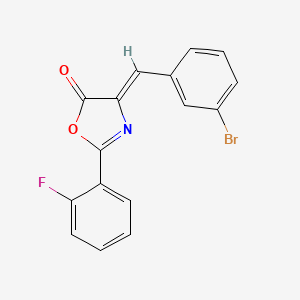
2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide
Overview
Description
2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide, also known as CFNAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 283.77 g/mol. In
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects
2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide has been shown to have significant biochemical and physiological effects in various experimental models. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, and to inhibit the activity of COX-2. 2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide has also been found to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively low water solubility, which can make it difficult to administer in certain experimental models.
Future Directions
There are several future directions for research on 2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide. One area of interest is the development of novel formulations and delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential in combination therapy with other drugs.
Conclusion
In conclusion, 2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide is a promising compound with potential therapeutic applications in the treatment of various inflammatory conditions and cancer. Its mechanism of action involves the inhibition of inflammatory cytokines and COX-2 activity. 2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide has significant biochemical and physiological effects and several advantages for lab experiments, but also has some limitations. Future research on 2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide should focus on the development of novel formulations, investigation of its potential in other inflammatory conditions, and elucidation of its mechanism of action.
Scientific Research Applications
2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis and osteoarthritis. 2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide has also been found to have potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-9-5-7(13)1-4-10(9)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGCHSNVEFQILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-fluorophenoxy)-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]-N-propylbenzamide](/img/structure/B4852899.png)
![2-{[5-(aminosulfonyl)-2,4-dichlorobenzoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4852902.png)
![6-bromo-3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4852908.png)
![5-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4852917.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4852923.png)
![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4852930.png)
![N-1,3-benzodioxol-5-yl-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4852946.png)
![methyl 4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4852950.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4852962.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B4852964.png)

![2-{1-isopropyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4852980.png)
![4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4852988.png)